molecular formula C12H7F3N2O3 B11786012 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B11786012
M. Wt: 284.19 g/mol
InChI Key: XHSBUHCCIKEGNY-UHFFFAOYSA-N
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Description

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate as a base. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at room temperature for 2-3 hours. The product is then isolated by removing the solvent, adding water to the residue, and recrystallizing the precipitate from ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Benzoic acid derivatives with different oxidation states.

    Reduction: Reduced forms of the benzoic acid moiety.

    Esterification: Esters of this compound.

Scientific Research Applications

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
  • 4-((6-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzoic acid
  • 4-((6-(Trifluoromethyl)pyrimidin-5-yl)oxy)benzoic acid

Uniqueness

4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7F3N2O3

Molecular Weight

284.19 g/mol

IUPAC Name

4-[6-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-10(17-6-16-9)20-8-3-1-7(2-4-8)11(18)19/h1-6H,(H,18,19)

InChI Key

XHSBUHCCIKEGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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